CPI-1612 is characterized by its unique molecular structure that enhances its interaction with EP300 and CREB binding protein. The compound's structure includes a core aminopyridine scaffold which contributes to its binding affinity and selectivity. Detailed structural analysis through X-ray crystallography has provided insights into the specific interactions between CPI-1612 and its target enzymes. The compound exhibits a high degree of specificity for EP300/CREB binding protein, with reported inhibitory constants indicating its potency (IC50 values as low as 10.7 nM) against these targets .
CPI-1612 functions primarily through competitive inhibition of EP300 and CREB binding protein's acetyltransferase activity. In biochemical assays, the compound was shown to inhibit the acetylation of histone H3 peptides when incubated with EP300 and acetyl-CoA. The reaction kinetics revealed that CPI-1612 effectively competes with substrate binding, demonstrating its potential as an effective therapeutic agent in modulating histone acetylation patterns within cells. This inhibition can lead to downstream effects on gene expression relevant to oncogenesis and other diseases .
The mechanism of action for CPI-1612 involves the selective inhibition of histone acetylation mediated by EP300 and CREB binding protein. By inhibiting these enzymes, CPI-1612 alters the acetylation status of histones, particularly affecting H3K18Ac levels in treated cells. This modulation can lead to changes in chromatin structure and gene expression profiles associated with cancer progression. The specificity of CPI-1612 allows it to selectively target pathways influenced by EP300/CREB binding protein without significant off-target effects, making it a promising candidate for further therapeutic development .
CPI-1612 exhibits several notable physical and chemical properties that contribute to its effectiveness as a therapeutic agent:
These properties are critical for ensuring sufficient drug exposure at target sites within the body while minimizing potential side effects .
CPI-1612 has significant potential applications in scientific research and drug development:
The ongoing research into CPI-1612 aims to elucidate its full therapeutic potential across these diverse applications while continuing to refine its chemical properties for improved efficacy .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1